Superior Human Receptor Binding Affinity Relative to SB-328872
SB-436811 exhibits significantly higher affinity for the human urotensin-II receptor compared to the structural analog SB-328872. While both compounds are members of the same general antagonist class, SB-436811 demonstrates a 34-fold greater binding affinity in direct comparison [1]. This difference is critical for experiments requiring robust receptor occupancy at lower compound concentrations.
| Evidence Dimension | Human Urotensin-II Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.2 nM |
| Comparator Or Baseline | SB-328872, Ki = 110 nM |
| Quantified Difference | 34-fold higher affinity (3.2 nM vs 110 nM) |
| Conditions | Radioligand displacement assay using [125I]U-II on human recombinant receptors. |
Why This Matters
Procurement of SB-436811 over SB-328872 is justified when high target engagement is required at lower, potentially less toxic, doses, based on a quantifiable 34-fold difference in binding affinity.
- [1] Therapeutic Target Database (TTD). (n.d.). Target Validation Information for Urotensin II receptor (UTS2R). View Source
